1-Isopropyl-5-methyl-1H-indole-2,3-dione
Description
Significance of the Indole-2,3-dione Scaffold in Contemporary Chemical Research
The indole-2,3-dione scaffold, commonly known as isatin (B1672199), is a privileged heterocyclic motif in medicinal chemistry and materials science. researchgate.netresearchgate.net Its unique structural features, including a fused aromatic ring and a reactive dicarbonyl system, make it a versatile building block for the synthesis of a wide array of more complex molecules. nih.gov Isatin and its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, anticonvulsant, and anticancer properties. researchgate.netresearchgate.netresearchgate.net This has led to intensive research into the development of novel isatin-based therapeutic agents. nih.gov The reactivity of the C3-carbonyl group, in particular, allows for a variety of chemical transformations, enabling the creation of diverse molecular libraries for drug discovery. nih.gov
Historical Development and Discovery of Isatin Derivatives
The parent compound, isatin, was first isolated in 1841 by Erdmann and Laurent through the oxidation of indigo (B80030) dye. ijstr.org This discovery opened the door to the exploration of a new class of heterocyclic compounds. For a considerable period, isatin was primarily of academic interest. However, with the advancement of synthetic methodologies and a deeper understanding of its chemical reactivity, the field of isatin chemistry expanded significantly. The development of synthetic routes, such as the Sandmeyer and Stolle syntheses, provided access to a wide range of substituted isatin derivatives, paving the way for the systematic investigation of their properties and applications. nmc.gov.indergipark.org.tr
Positional and N-Substitution Patterns in Indole-2,3-dione Systems
The indole-2,3-dione scaffold offers multiple sites for chemical modification, leading to a vast number of derivatives with distinct properties. Substitutions can be introduced at various positions on the benzene (B151609) ring (positions 4, 5, 6, and 7) and on the nitrogen atom of the pyrrole (B145914) ring (N-1).
Positional Substitution: The introduction of substituents on the aromatic ring significantly influences the electronic properties and biological activity of the isatin molecule. For instance, the presence of a methyl group at the 5-position, as seen in 5-methylisatin (B515603), can alter the molecule's lipophilicity and its interactions with biological targets. cymitquimica.com
Overview of 1-Isopropyl-5-methyl-1H-indole-2,3-dione within Substituted Isatin Frameworks
This compound is a specific derivative of isatin that features two key substitutions: a methyl group at the 5-position of the benzene ring and an isopropyl group at the N-1 position of the pyrrole ring. This combination of substituents places it within the class of N-alkylated, 5-substituted isatins.
The synthesis of this compound would likely involve a two-step process: first, the synthesis of 5-methylisatin from p-toluidine (B81030), followed by the N-alkylation of the 5-methylisatin with an isopropyl halide. nih.govorgsyn.org The presence of the 5-methyl group is known to influence the electronic environment of the aromatic ring, while the N-isopropyl group introduces a bulky, lipophilic substituent at the nitrogen atom, which can significantly impact the compound's steric and electronic properties, and consequently its reactivity and potential biological activity.
Below is a table summarizing the key structural features of this compound and its parent compounds.
| Compound Name | Structure | Molecular Formula | Key Substituents |
| Isatin | C₈H₅NO₂ | None | |
| 5-Methylisatin | C₉H₇NO₂ | 5-methyl | |
| This compound | C₁₂H₁₃NO₂ | 1-isopropyl, 5-methyl |
Structure
2D Structure
3D Structure
Properties
CAS No. |
620931-09-1 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-methyl-1-propan-2-ylindole-2,3-dione |
InChI |
InChI=1S/C12H13NO2/c1-7(2)13-10-5-4-8(3)6-9(10)11(14)12(13)15/h4-7H,1-3H3 |
InChI Key |
SYJHSTNDLFUIMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)C(C)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Transformations of Indole 2,3 Dione Derivatives
Reactivity at the C-3 Carbonyl Group
Nucleophilic Addition Reactions at C-3
Nucleophilic addition to the C-3 carbonyl is a fundamental reaction of 1-isopropyl-5-methyl-1H-indole-2,3-dione, providing a gateway to a variety of important molecular frameworks. The approach of a nucleophile to the C-3 position results in the formation of a tetrahedral intermediate, which can then undergo further transformations to yield stable products.
Spirooxindoles are a prominent class of heterocyclic compounds characterized by a spiro-fused ring system at the C-3 position of the oxindole (B195798) core. The synthesis of these structures often involves the reaction of isatin (B1672199) derivatives with various substrates in multicomponent reactions. These reactions are highly efficient in building molecular complexity from simple starting materials. researchgate.netbeilstein-journals.org For instance, the reaction of isatins with substrates like 4-aminocoumarin (B1268506) and 1,3-cyclodicarbonyl compounds can yield complex spiro[chromeno[4,3-b]quinoline-7,3'-indoline]triones. nih.gov While specific examples utilizing this compound are not extensively documented in readily available literature, the general methodologies developed for other N-substituted isatins are expected to be applicable. beilstein-journals.orgnih.gov The reaction of isatins, including N-substituted derivatives, with azomethine ylides generated in situ is a common and effective method for constructing spirooxindole systems. beilstein-journals.org
Table 1: Representative Multicomponent Reactions for Spirooxindole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Solvent | Product Type | Reference |
| Isatin | Arylamine | Cyclopentane-1,3-dione | Acetic Acid | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |
| Isatin | 4-Aminocoumarin | 1,3-Cyclodicarbonyl | Water | Spiro[chromeno[4,3-b]quinoline-7,3'-indoline]trione | nih.gov |
This table presents general reaction types that are applicable to isatin derivatives and could likely be adapted for this compound.
The electrophilic C-3 carbonyl of this compound is susceptible to attack by carbanions. While specific studies on this particular isatin derivative are limited, related reactions with other isatins provide insight into this reactivity. For example, the Henry reaction, which involves the addition of a nitromethane (B149229) anion, has been reported for 5-methylisatin (B515603), leading to the formation of a 3-hydroxy-3-(nitromethyl)oxindole derivative. This reaction proceeds in water, highlighting a green chemistry approach.
Another important reaction involving carbanions is the aldol (B89426) reaction, where an enolate attacks the C-3 carbonyl. wikipedia.org This reaction is discussed in more detail in section 3.1.1.4.
The addition of organometallic reagents, such as Grignard and organolithium reagents, to the C-3 carbonyl of isatins is a fundamental method for introducing new carbon-carbon bonds. This reaction typically leads to the formation of 3-substituted-3-hydroxyoxindoles. The nature of the organometallic reagent and the reaction conditions can influence the outcome and stereoselectivity of the addition.
The aldol condensation is a powerful carbon-carbon bond-forming reaction that can be applied to isatin derivatives. wikipedia.org The reaction involves the nucleophilic addition of an enolate, derived from a ketone or aldehyde, to the electrophilic C-3 carbonyl of the isatin. pressbooks.pubjackwestin.com The initial product is a β-hydroxy carbonyl compound, which can subsequently dehydrate to form an α,β-unsaturated system. jackwestin.com
Studies on the L-proline-catalyzed asymmetric aldol condensation of various N-substituted isatins with acetone (B3395972) have been reported. These reactions proceed in good yields and with moderate to high enantioselectivity. The nature of the N-substituent has been shown to significantly affect the enantiomeric excess of the product. While this compound was not specifically included in these studies, the results for other N-alkylated isatins suggest a viable pathway for its functionalization.
Table 2: L-proline-catalyzed Aldol Condensation of N-Substituted Isatins with Acetone
| N-Substituent | Time (h) | Temperature (°C) | Yield (%) | ee (%) |
| H | 72 | -20 | 76.4 | 30 |
| CH₃ | 24 | -20 | 83.3 | 79 |
| C₂H₅ | 24 | -20 | 85.2 | 77 |
| CH₂CH=CH₂ | 12 | -20 | 91.8 | 68 |
This data is from a study on various N-substituted isatins and provides a predictive basis for the reactivity of this compound.
The C-3 carbonyl group of this compound readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding Schiff bases and hydrazones, respectively. nih.govresearchgate.netnih.gov These reactions are typically carried out by refluxing the isatin derivative with the appropriate amine or hydrazine (B178648) in a suitable solvent, often with a catalytic amount of acid. xiahepublishing.com
A study detailing the synthesis of a Schiff base from 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde and hydrazine hydrate (B1144303) demonstrates the feasibility of forming such linkages on a similar N-isopropyl indole (B1671886) scaffold. xiahepublishing.comwindows.net The reaction involves refluxing the reactants in ethanol (B145695) with a catalytic amount of sulfuric acid. xiahepublishing.com This suggests a straightforward synthetic route to the corresponding hydrazone of this compound.
Morita–Baylis–Hillman (MBH) Reactions Involving Isatin Carbonyls
The Morita–Baylis–Hillman (MBH) reaction is a significant carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, such as an aldehyde or a ketone, under the catalysis of a nucleophile like a tertiary amine or phosphine. wikipedia.org While simple ketones often exhibit sluggish reactivity, activated ketones, including isatin and its derivatives, readily participate as the electrophilic component. acs.org The C-3 keto-carbonyl group of the isatin core is particularly electrophilic, making it an excellent substrate for this reaction.
In the case of this compound, the C-3 carbonyl is the reactive site for the MBH reaction. Isatin derivatives are known to react with various acrylic acid derivatives in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to yield the corresponding 3-substituted-3-hydroxy-2-oxindoles. acs.org The reaction proceeds through the initial addition of the nucleophilic catalyst to the activated alkene, which then attacks the electrophilic C-3 carbonyl of the isatin derivative. Subsequent proton transfer yields the final allylic alcohol product. wikipedia.org The resulting multifunctional MBH adducts are valuable synthetic intermediates that can be used to construct a variety of complex molecular scaffolds. nih.gov
Table 1: Morita-Baylis-Hillman Reaction of Isatin Derivatives
| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref |
|---|---|---|---|---|
| Isatin Derivative | Activated Alkene (e.g., Acrylates, Acrylonitrile) | DABCO, DMAP | 3-Substituted-3-hydroxy-2-oxindole | acs.org, researchgate.net |
Reactivity at the Lactam Nitrogen (N-1 Position)
The N-1 position of the isatin core can be readily functionalized through N-substitution reactions, most commonly N-alkylation. uokerbala.edu.iq A general and effective method for the N-alkylation of isatin involves reacting it with an appropriate alkyl halide in the presence of a base. acs.org For the synthesis of this compound, 5-methylisatin would be treated with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).
A typical procedure involves stirring a mixture of the starting isatin (5-methylisatin), the alkyl halide (isopropyl bromide/iodide), and a base like calcium hydride in a solvent such as N,N-dimethylformamide (DMF). acs.org The base deprotonates the lactam nitrogen, generating an anionic intermediate that then acts as a nucleophile, attacking the alkyl halide in an SN2 reaction to afford the N-substituted product.
Substitution at the N-1 position significantly alters the electronic and steric characteristics of the isatin molecule.
Steric Effects: The isopropyl group is sterically more demanding than a simple methyl or ethyl group. This steric bulk can influence the approach of reagents to the adjacent C-2 carbonyl group and the peri-position on the aromatic ring (C-7). This can affect the regioselectivity of subsequent reactions and the conformational preferences of the molecule.
Reactivity on the Aromatic Benzene (B151609) Ring
The benzene ring of the this compound scaffold is susceptible to electrophilic attack, with the regiochemical outcome dictated by the existing substituents.
The isatin core is an electron-rich aromatic system, making it amenable to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. nih.govsciensage.info The positions on the aromatic ring (C-4, C-5, C-6, C-7) can be functionalized, with the specific site of substitution depending on the directing effects of the substituents already present and the reaction conditions.
The reactivity and orientation of electrophilic substitution on the this compound ring are governed by the combined influence of the N-1 substituent and the C-5 methyl group.
5-Methyl Group: The methyl group at the C-5 position is an activating, ortho-, para-directing group. It donates electron density to the aromatic ring via hyperconjugation and a weak inductive effect. This activation enhances the rate of electrophilic substitution compared to unsubstituted isatin. It directs incoming electrophiles primarily to the C-4 and C-6 positions. Theoretical studies on 5-methylisatin have shown that substitution at the 5-position influences the molecule's electronic properties, such as the HOMO-LUMO energy gap, which can affect stability and reactivity. uokerbala.edu.iquokerbala.edu.iq
Redox Chemistry of Indole-2,3-diones
The redox chemistry of the isatin core is a key aspect of its reactivity, influencing its biological activity and synthetic applications. The presence of two adjacent carbonyl groups within the heterocyclic ring system makes it susceptible to both oxidation and reduction reactions.
Electrochemical Oxidation Processes and Mechanisms
The electrochemical oxidation of isatin derivatives, including N-substituted analogues like this compound, is generally an irreversible process that is dependent on pH. core.ac.uknih.gov Studies on the parent isatin molecule at a glassy carbon electrode show a primary oxidation peak, with the potential shifting to more negative values as the pH increases. core.ac.uk This relationship suggests the involvement of protons in the oxidation mechanism.
The mechanism for the electrochemical oxidation of isatin typically involves the transfer of one electron and one proton. core.ac.uk The initial oxidation step leads to the formation of a radical cation, which can then undergo further reactions. The oxidation product often strongly adsorbs onto the electrode surface, which can lead to a decrease in the oxidation current over successive scans in cyclic voltammetry experiments. core.ac.uk While specific data for this compound is not extensively documented, the general behavior of N-alkylated isatins would be expected to follow a similar pattern, with the N-isopropyl group influencing the electron density of the indole ring and potentially the oxidation potential.
The electrochemical oxidation of indoles can also be a synthetic route to isatins themselves. An electrochemical oxygenation of indoles has been developed, which proceeds without an electron transfer mediator and uses molecular oxygen as the oxidant. acs.org
Table 1: Electrochemical Oxidation Data for Isatin
| Parameter | Value | Reference |
| Process | Irreversible oxidation | core.ac.uknih.gov |
| pH Dependence | Oxidation potential decreases with increasing pH | core.ac.uk |
| Mechanism | Involves one electron and one proton transfer | core.ac.uk |
| Product | Strongly adsorbs on electrode surface | core.ac.uk |
Electrochemical Reduction Processes and Mechanisms
The electrochemical reduction of the isatin core is also an irreversible and pH-dependent process. nih.gov For the parent isatin, cyclic voltammetry reveals two consecutive charge transfer reactions. nih.gov The reduction potential becomes more negative with increasing pH, indicating the participation of protons in the reduction process. core.ac.uk The mechanism is believed to involve the transfer of an equal number of electrons and protons. core.ac.uk
The reduction process typically targets the C3-carbonyl group, which is more electrophilic. The initial step is the formation of a radical anion, which can then be protonated. Further reduction leads to the formation of a dihydroxyindole intermediate, which can then dehydrate to form a more stable product. The diffusion coefficient for isatin has been calculated, providing insight into its mass transport properties during electrochemical reactions. nih.gov For this compound, the N-isopropyl and 5-methyl substituents would modulate the reduction potential compared to the unsubstituted isatin.
Photochemical Reactions and Photoactivation Pathways
The photochemical reactivity of this compound is dictated by the presence of the α-dicarbonyl moiety, which can undergo several photochemical transformations upon absorption of light. The primary photochemical processes for ketones and aldehydes are the Norrish Type I and Type II reactions. wikipedia.orgedurev.in
The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond (the C2-C3 bond in the isatin ring) upon excitation. wikipedia.org This would lead to the formation of a diradical intermediate. This diradical can then undergo various secondary reactions, such as decarbonylation (loss of carbon monoxide) or recombination.
The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical. wikipedia.org For this to occur in this compound, a suitable γ-hydrogen must be available on a substituent.
Another significant photochemical reaction for isatins is the [2+2] cycloaddition . Upon photoexcitation, the C2=O or C3=O bond can react with an alkene to form a four-membered oxetane (B1205548) ring. researchgate.net This reaction is a powerful tool for the synthesis of complex heterocyclic structures. The mechanism often involves the formation of a triplet diradical intermediate. researchgate.net
Ring-Opening and Ring-Expansion Reactions of the Indole-2,3-dione Core
The strained five-membered ring of the isatin core is susceptible to ring-opening and ring-expansion reactions, providing pathways to a variety of other heterocyclic systems.
Formation of Isatoic Anhydride (B1165640)
The oxidation of isatins can lead to the formation of isatoic anhydrides through a ring-opening process. This reaction involves the insertion of an oxygen atom between the two carbonyl groups of the isatin ring. A common reagent for this transformation is hydrogen peroxide in an acidic or basic medium. organic-chemistry.org For instance, the oxidation of α-hydroxy N-arylamides with hydrogen peroxide can yield isatins, which can then be further oxidized. organic-chemistry.org
The reaction of N-acylisatins with nucleophiles can also lead to ring-opening to form glyoxylamide derivatives. researchgate.net While specific studies on this compound are limited, the general principle of isatin oxidation to isatoic anhydride is a well-established transformation. The N-isopropyl group would remain intact during this process, yielding N-isopropyl-isatoic anhydride.
Table 2: Reagents for Oxidation of Isatins to Isatoic Anhydrides
| Reagent | Conditions | Reference |
| Hydrogen Peroxide (H₂O₂) | Metal-free, often in DMSO | organic-chemistry.org |
| Sodium N-chlorobenzenesulfonamide | Alkaline medium | researchgate.net |
Conversions to Quinolone Derivatives and Other Heterocyclic Systems
The isatin scaffold serves as a valuable precursor for the synthesis of quinolone derivatives through ring-expansion reactions. One notable method involves the reaction of isatins with compounds that can introduce a one-carbon unit, leading to the formation of a six-membered quinolone ring. nih.gov
For example, the reaction of isatins with stabilized ylides or carbanions can lead to the formation of 3-substituted-2-quinolones. The reaction of isatin with 1,3-dicarbonyl compounds in the presence of an oxidant can also yield quinolin-4-ones. mdpi.com In this process, the isatin is first oxidized to isatoic anhydride, which then reacts with the dicarbonyl compound. mdpi.com
Furthermore, N-alkylated isatins can be converted into various other heterocyclic systems. The reactivity of the C3-carbonyl group allows for condensation reactions with a variety of nucleophiles, leading to the formation of spiro-oxindoles and other fused heterocyclic systems. nih.gov The specific reaction pathways and resulting products are highly dependent on the reaction conditions and the nature of the reacting partner.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) further fragments selected ions to provide structural insights.
Detailed Fragmentation Pathways, including Isopropyl Loss
The mass spectrum of 1-isopropyl-5-methyl-1H-indole-2,3-dione, with a molecular formula of C₁₂H₁₃NO₂ and an exact mass of 203.0946 g/mol , exhibits a characteristic fragmentation pattern under tandem mass spectrometry conditions. uni.lu The protonated molecule, [M+H]⁺, has a measured m/z of 204.101. massbank.eu
A primary and significant fragmentation pathway involves the neutral loss of the isopropyl group (C₃H₇), which has a mass of 43.05 Da. This fragmentation is a common feature for compounds bearing an isopropyl substituent and proceeds via cleavage of the C-N bond. This loss results in a prominent fragment ion corresponding to the 5-methyl-1H-indole-2,3-dione cation.
Further fragmentation of the isatin (B1672199) core can occur through the sequential loss of carbon monoxide (CO) molecules, a characteristic fragmentation pattern for isatin and its derivatives. The loss of the first CO molecule from the C2 or C3 position of the indole-2,3-dione core leads to the formation of a benzoyl isocyanate-type fragment, which can then lose a second CO molecule.
A proposed fragmentation pathway based on the available data is as follows:
[M+H]⁺ (m/z 204.101) → Loss of C₃H₆ (propene) → [M+H - C₃H₆]⁺ (m/z 162.055) : This corresponds to the protonated 5-methyl-1H-indole-2,3-dione.
[M+H - C₃H₆]⁺ (m/z 162.055) → Loss of CO → [C₈H₇NO + H]⁺ (m/z 134.060)
[C₈H₇NO + H]⁺ (m/z 134.060) → Loss of CO → [C₇H₇N + H]⁺ (m/z 106.065)
Additional observed fragments in the MS/MS spectra include ions at m/z 116.0488, 106.0644, 91.0535, 89.0379, and 79.0535, which arise from further cleavages of the aromatic ring and substituent groups. massbank.eu
Application in Critical Assessment of Small Molecule Identification (CASMI) Challenges
The compound this compound was featured in the 2012 Critical Assessment of Small Molecule Identification (CASMI) contest. massbank.eu The CASMI challenges are designed to evaluate the state-of-the-art in small molecule identification through the use of mass spectrometry and computational methods. The inclusion of this compound in the challenge highlights its relevance as a test case for the development and validation of identification strategies. The tandem mass spectra, with precursor m/z of 204.101, were provided to participants to identify the unknown structure. massbank.eu The availability of high-resolution MS/MS data from this challenge in public databases like MassBank serves as a valuable resource for the scientific community for future research and methods development. massbank.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the isopropyl protons.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH (C6-H) | ~7.4-7.6 | d | 1H |
| Aromatic CH (C7-H) | ~7.0-7.2 | d | 1H |
| Aromatic CH (C4-H) | ~6.8-7.0 | s | 1H |
| Isopropyl CH | ~4.5-5.0 | septet | 1H |
| Aromatic CH₃ | ~2.3-2.5 | s | 3H |
| Isopropyl CH₃ | ~1.4-1.6 | d | 6H |
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbonyl carbons of the dione (B5365651) moiety are expected to resonate at the downfield end of the spectrum.
| Carbon | Expected Chemical Shift (ppm) |
| C=O (C2) | ~180-185 |
| C=O (C3) | ~158-162 |
| C-N (C7a) | ~150-155 |
| C-CH₃ (C5) | ~135-140 |
| Aromatic C (C3a) | ~130-135 |
| Aromatic CH (C6) | ~125-130 |
| Aromatic CH (C4) | ~120-125 |
| Aromatic CH (C7) | ~115-120 |
| Isopropyl CH | ~45-50 |
| Aromatic CH₃ | ~20-25 |
| Isopropyl CH₃ | ~18-22 |
2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for the definitive assignment of the proton and carbon signals by establishing connectivity between protons and their directly attached carbons, as well as correlations between neighboring protons.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by the strong absorption bands of the carbonyl groups. Based on the spectrum of the closely related 5-methyl-1H-indole-2,3-dione, the following characteristic absorption bands can be anticipated. nist.gov
| Functional Group | Expected Absorption Range (cm⁻¹) | Description |
| C=O (Amide) | ~1730-1750 | Strong, sharp |
| C=O (Ketone) | ~1710-1730 | Strong, sharp |
| C=C (Aromatic) | ~1600-1620 | Medium |
| C-N Stretch | ~1350-1380 | Medium |
| C-H (sp³) Stretch | ~2850-3000 | Medium to weak |
| C-H (Aromatic) Bend | ~800-850 | Strong |
The presence of the N-isopropyl group would likely introduce additional C-H stretching and bending vibrations in the fingerprint region.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore of this compound is the substituted indole-2,3-dione system. The UV-Vis spectrum of the parent compound, 1H-indole-2,3-dione (isatin), shows several absorption bands corresponding to π→π* and n→π* transitions.
| Transition | Approximate λmax (nm) | Solvent |
| π→π | ~250 | Not specified |
| π→π | ~300 | Not specified |
| n→π* | ~420 | Not specified |
The methyl and isopropyl substituents on the indole (B1671886) ring are expected to cause a slight bathochromic (red) shift in the absorption maxima due to their electron-donating inductive effects.
X-ray Crystallography for Precise Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To date, no public domain crystal structure of this compound has been reported.
A definitive crystal structure of this compound would provide precise bond lengths, bond angles, and details of the intermolecular forces governing its solid-state architecture.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide detailed information on electronic structure, geometry, and reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is instrumental in calculating geometric and energetic properties, vibrational frequencies, and excitation energies. researchgate.net For isatin (B1672199) and its derivatives, DFT calculations help elucidate the effects of substituents on the molecule's reactivity and electronic properties.
Studies on 5-substituted isatins, such as 5-fluoroisatin, 5-chloroisatin, and 5-methylisatin (B515603), have been performed using DFT methods like the B3LYP correlation functional. uokerbala.edu.iq These investigations analyze intramolecular charge transfer, electron density distribution, and the stability of different molecular forms. For instance, analysis of Natural Bonding Orbitals (NBOs) reveals hyper-conjugative interactions that influence the stability of the molecule. uokerbala.edu.iq The substitution at the C5 position, as with the methyl group in 1-Isopropyl-5-methyl-1H-indole-2,3-dione, has been shown to alter the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. uokerbala.edu.iq A smaller HOMO-LUMO gap generally implies higher chemical reactivity.
Furthermore, DFT is employed to rationalize reaction mechanisms, such as the N1-alkylation of indoles. rsc.orgacs.orgmit.edu Calculations can determine the activation barriers for different reaction pathways, explaining regioselectivity (e.g., N-alkylation vs. C-alkylation). acs.orgmit.edu For this compound, DFT could precisely model the influence of the N-isopropyl group on the electron density of the indole (B1671886) ring, affecting its susceptibility to nucleophilic or electrophilic attack at the C2 and C3 carbonyl positions. Theoretical investigations on similar indole derivatives have successfully used DFT to determine optimal molecular shapes and atomic charges, which are crucial for understanding potential biological interactions. researchgate.netijrar.org
The three-dimensional shape, or conformation, of a molecule is critical for its biological activity, as it dictates how the molecule can fit into the binding site of a biological target. Conformational analysis involves identifying the stable arrangements of atoms in a molecule and the energy barriers between them.
For this compound, two key substitutions influence its conformation: the methyl group at the C5 position and the isopropyl group at the N1 position.
5-Methyl Group: The methyl group at the C5 position is part of the rigid aromatic ring system and does not introduce significant conformational flexibility to the core indole structure. Its primary influence is electronic and steric, affecting how the molecule interacts with its environment.
While specific conformational analysis data for this compound is not available in the reviewed literature, studies on other N-alkyl isatin derivatives confirm that the nature of the substituent at the N1 position significantly impacts their biological profiles, such as cytotoxic activity. nih.govscielo.brresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models are powerful tools in drug discovery, enabling the prediction of the activity of novel compounds and guiding the synthesis of more potent analogues. Both 2D and 3D QSAR studies have been extensively applied to various classes of isatin derivatives to understand their anticancer, anticonvulsant, and enzyme inhibitory activities. scispace.comresearchgate.netnih.govnih.govbenthamdirect.comnih.gov
2D-QSAR: These models correlate biological activity with 2D molecular descriptors calculated from the chemical structure, such as physicochemical properties (e.g., logP), topological indices, and electronic parameters. For anticonvulsant quinazolinone derivatives, for example, models have been developed using descriptors like the Broto-Moreau autocorrelation and eigenvalues of the Burden matrix. researchgate.net
3D-QSAR: These models consider the three-dimensional properties of molecules. Prominent 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). scispace.comnih.gov
Model Development: The process begins with a dataset of compounds with known biological activities. The 3D structures of these molecules are generated and aligned based on a common scaffold.
CoMFA calculates steric and electrostatic interaction fields around the aligned molecules.
CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, which often provides a more detailed understanding of the structure-activity relationship. slideshare.net
Model Validation: The statistical quality and predictive power of the generated models are crucial. This is assessed using several metrics:
Internal Validation: The leave-one-out cross-validation coefficient (q²) is a key indicator of the model's internal robustness.
External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that was not used in model generation. The predictive correlation coefficient (R²pred) is calculated for this purpose. nih.gov
Statistically significant QSAR models for isatin derivatives have been reported with high correlation coefficients (r²) and cross-validation coefficients (q²), indicating their reliability. scispace.comnih.gov
A primary outcome of QSAR studies is the identification of molecular properties, or descriptors, that are critical for biological activity. This information is invaluable for designing new, more effective compounds. For isatin derivatives, several key descriptors have been consistently identified across studies targeting different biological endpoints.
The results from CoMFA and CoMSIA studies are often visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. scispace.comnih.gov
| Descriptor Type | Favorable for Activity | Unfavorable for Activity | Biological Target Examples | References |
| Steric | Bulky groups at certain positions (e.g., C5 of isatin, or on attached phenyl rings) can enhance activity by filling a hydrophobic pocket in the target enzyme. | Steric hindrance near key interaction points (e.g., the C3 carbonyl) can decrease activity. | Tubulin, Caspase-3, Kinases | scispace.comnih.gov |
| Electronic | Electron-withdrawing groups on attached aromatic rings can increase potency. Electropositive potential is often favored near H-bond acceptors. | Electron-donating groups can be less potent in some cases. Electronegative potential is unfavorable in electropositive pockets. | Caspase-3, Anticonvulsant targets, α-glucosidase | scispace.comnih.govsciepub.com |
| Hydrophobicity | Increased lipophilicity (hydrophobicity) is often correlated with better anticonvulsant activity, likely due to improved blood-brain barrier penetration. | Highly polar groups may reduce activity if a hydrophobic pocket needs to be occupied. | Anticonvulsant targets, Kinases | sciepub.comnih.gov |
| H-Bonding | Hydrogen bond donors (e.g., N1-H) and acceptors (e.g., C2/C3 carbonyls) are crucial for anchoring the molecule in the active site of enzymes. | Absence of H-bonding groups where the receptor has a corresponding partner. | Tubulin, Caspase-3, Kinases | scispace.comnih.gov |
For this compound, the N-isopropyl group contributes to both steric bulk and hydrophobicity, while the 5-methyl group adds to the lipophilicity. The carbonyl groups at C2 and C3 serve as key hydrogen bond acceptors.
The ultimate goal of QSAR and related computational methods is to build predictive models that can accurately forecast the biological activity of new or untested molecules. These models are frequently used in conjunction with molecular docking to provide a comprehensive picture of ligand-receptor interactions.
Predictive QSAR Models: Once a QSAR model is robustly validated, it can be used for virtual screening of large compound libraries to identify potential hits for a specific biological target. nih.govmdpi.comnih.govnih.gov The models developed for isatin derivatives have shown good predictive power for activities such as anticancer and enzyme inhibition. scispace.comnih.gov For example, QSAR models for isatin sulfonamide analogues as caspase-3 inhibitors were used to guide the design of new, potent ligands.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. nih.govnih.govresearchgate.net
Process: Docking simulations place the ligand (e.g., this compound) into the binding site of a target protein whose 3D structure is known. The program then calculates the most stable binding poses and estimates the binding affinity (docking score).
Application to Isatins: Molecular docking has been used to study the interaction of isatin derivatives with a wide range of biological targets, including:
Kinases: Such as Glycogen Synthase Kinase-3β (GSK-3β) and Epidermal Growth Factor Receptor (EGFR), which are important in cancer therapy. nih.govscielo.brresearchgate.netnih.gov
Caspases: Key enzymes in the apoptosis (programmed cell death) pathway.
Other Enzymes: Including α-glucosidase and α-amylase, which are targets for anti-diabetic drugs. nih.gov
Anticonvulsant Targets: Such as the NMDA receptor. benthamdirect.com
Docking studies on isatin derivatives consistently show the importance of hydrogen bonds formed by the carbonyl groups and hydrophobic interactions involving the indole ring and its substituents. scielo.brbenthamdirect.com The combination of predictive QSAR models and molecular docking provides a powerful, rational approach to drug design, allowing researchers to prioritize the synthesis of compounds with the highest probability of success.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational tools used to predict how a molecule like this compound might interact with biological targets. These simulations provide a detailed view of the conformational changes and energetic landscapes that define the ligand-receptor binding events.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target molecule, such as a protein or enzyme. This method is crucial for predicting binding affinity and understanding the specific interactions that stabilize the ligand-receptor complex.
Molecular docking studies on derivatives of the isatin core, particularly those with substitutions at the C5 position (like the methyl group in the target compound) and the N1 position (like the isopropyl group), have been instrumental in predicting their binding capabilities with various enzymes.
For instance, in a study investigating 5-methylisatin derivatives as potential inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator in the cell cycle, molecular docking was used to estimate binding affinities. mdpi.com The analysis revealed that modifications to the isatin core significantly influenced binding strength. mdpi.com It was observed that substitutions at certain positions could lead to a statistically significant increase in binding affinity compared to the unsubstituted parent molecule. mdpi.com Similarly, research on isatin derivatives as inhibitors of the epithelial growth factor receptor (EGFR) showed binding free energies ranging from -19.21 to -21.74 Kcal/mol. researchgate.net
The binding affinity of isatin derivatives is also target-specific. Studies on tricyclic isatin oximes targeting various kinases found that compounds could exhibit nanomolar binding affinities (Kd values) for multiple targets, including DYRK1A and PIM1. nih.gov The specificity of these interactions is highlighted in research on human ferrochelatase (FECH), where isatin itself was found to enhance protein-protein interactions, an effect not replicated by its structural analogues like 5-methylisatin, suggesting a highly specific binding mode at the protein interface. nih.gov
| Compound Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Finding |
|---|---|---|---|
| Native 5-Methylisatin | CDK2 | -9.18 ± 0.04 | Baseline affinity for the core structure. |
| 5-Methylisatin Benzoylhydrazide Derivatives | CDK2 | Range of values, with some showing significantly increased affinity | Substitutions at R2 and R3 positions improved binding affinity. |
| Reference Inhibitor (Doxorubicin-like) | CDK2 | Within the range of the studied 5-methylisatin derivatives | Demonstrates the comparable inhibitory potential of new derivatives. |
A primary goal of molecular docking is to identify the specific amino acid residues within a target's active site that form key interactions with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and π-stacking, are critical for stabilizing the complex.
For 5-methylisatin derivatives targeting CDK2, docking simulations identified hydrogen bonds with the backbone of residues GLU81 and LEU83 as essential for stabilizing the complex. mdpi.com Hydrophobic interactions also played a significant role. mdpi.com In studies of N-alkyl isatin derivatives targeting Glycogen Synthase Kinase 3β (GSK-3β), polar interactions with residues such as ASP133 and VAL135 in the ATP-binding site were found to be crucial for the inhibitory mechanism. researchgate.net
Further research into isatin derivatives as antibacterial agents targeting glycosyltransferases (GT) revealed that the 5-methyl group contributes to a strong hydrophobic interaction with the PRO226 residue in the enzyme's active site. polyu.edu.hk This highlights the importance of the C5-methyl substitution present in this compound for potential interactions within similar hydrophobic pockets.
| Enzyme Target | Isatin Derivative Class | Crucial Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Cyclin-Dependent Kinase 2 (CDK2) | 5-Methylisatin Derivatives | GLU81, LEU83 mdpi.com | Hydrogen Bonding |
| Glycosyltransferase (GT) | 5-Methylisatin Derivatives | PRO226 polyu.edu.hk | Hydrophobic Interaction |
| Glycogen Synthase Kinase 3β (GSK-3β) | N-Alkyl Isatin Derivatives | ASP133, VAL135 researchgate.net | Polar Interactions (Hydrogen Bonding) |
| Human Pancreatic α-amylase | Isatin-based Schiff Bases | Trp286, Tyr337, Tyr341 nih.gov | Hydrogen Bonding |
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is used to assess the conformational stability of the ligand-receptor complex and to analyze the persistence of key interactions.
MD simulations have been applied to isatin-based compounds to validate docking results. In a study on isatin-based inhibitors of monoamine oxidase B (MAO-B), a 100-nanosecond MD simulation was performed on the top-scoring compound-enzyme complex. tandfonline.com The simulation confirmed that the complex remained stable throughout the duration, validating the binding mode predicted by docking. tandfonline.com Another study used MD simulations to investigate the encapsulation of the parent isatin molecule within a single-walled carbon nanotube (SWCNT) for drug delivery purposes. nih.gov The simulation, running for 15 nanoseconds, showed that the isatin molecule remained stably trapped inside the nanotube, with the encapsulation process being energetically favorable. nih.gov These studies underscore the utility of MD simulations in confirming the stability and dynamic behavior of isatin derivatives in biological and delivery systems.
Molecular Docking Studies for Ligand-Target Interactions
Pharmacophore Modeling for Structural Feature Identification
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological activity. This model serves as a template for designing new, potent molecules.
Several pharmacophore models have been developed for various classes of isatin derivatives. A study on isatin and indole derivatives as inhibitors of beta-amyloid (Aβ) aggregation, relevant to Alzheimer's disease, generated a five-feature pharmacophore model (AAHRR). mdpi.com This model consisted of two hydrogen bond acceptors (A), one hydrophobic region (H), and two aromatic rings (R). mdpi.com The isatin core itself typically fulfilled the criteria for one aromatic ring and a hydrophobic region. mdpi.com
Another pharmacophore model for isatin-β-thiosemicarbazones with selective activity against multidrug-resistant cancer cells highlighted the importance of the isatin moiety and aromatic/hydrophobic features at other positions on the molecule. nih.gov Similarly, a model for isatin derivatives as human carboxylesterase inhibitors identified two aromatic features and two hydrogen bond acceptors as critical for activity. bookpi.org These models consistently emphasize the isatin core as a key scaffold providing essential aromatic, hydrophobic, and hydrogen-bonding characteristics, which are fundamental to the biological activity of its derivatives.
| Biological Target/Activity | Identified Pharmacophoric Features | Reference |
|---|---|---|
| Anti-amyloidogenic Agents | Two Hydrogen Bond Acceptors (A), One Hydrophobic Region (H), Two Aromatic Rings (R) | mdpi.com |
| MDR1-Selective Cytotoxicity | Aromatic/Hydrophobic features, Isatin moiety as a key bioisostere | nih.gov |
| Human Carboxylesterase Inhibition | Two Aromatic Rings (AroC), Two Hydrogen Bond Acceptors (HAc) | bookpi.org |
Applications in Advanced Organic Synthesis and Materials Science
Indole-2,3-diones as Versatile Synthetic Building Blocks
Indole-2,3-diones, commonly known as isatins, are privileged scaffolds in organic synthesis due to their inherent reactivity. The electrophilic C3-carbonyl group readily participates in a variety of chemical transformations, making them ideal starting materials for the construction of diverse heterocyclic structures. nih.gov The presence of the N-isopropyl group in 1-isopropyl-5-methyl-1H-indole-2,3-dione enhances its solubility in organic solvents and can influence the stereochemical outcome of reactions, while the electron-donating methyl group at the C5-position can modulate the reactivity of the aromatic ring.
Stereoselective Construction of Spiro-Fused Heterocycles
The synthesis of spiro-fused heterocycles, particularly spirooxindoles, is a prominent application of isatin (B1672199) derivatives. These three-dimensional structures are of great interest in medicinal chemistry. nih.gov A common and powerful method for their construction is the [3+2] cycloaddition reaction between an azomethine ylide, generated in situ from the isatin and an amino acid, and a dipolarophile. ccspublishing.org.cnrsc.org
The reaction of this compound with a secondary amino acid like L-proline or pipecolinic acid would generate a chiral azomethine ylide. This intermediate can then react with various electron-deficient alkenes or alkynes to produce complex spiro-fused pyrrolidine (B122466) or piperidine (B6355638) ring systems with a high degree of stereoselectivity. rsc.orgnih.gov The stereochemical outcome of such reactions is often controlled by the facial selectivity of the cycloaddition, which can be influenced by the steric bulk of the N-isopropyl group. Theoretical studies, such as Density Functional Theory (DFT), have been employed to understand the regioselectivity and stereoselectivity of these cycloaddition reactions. rsc.org
A representative example of this type of reaction is the one-pot, three-component synthesis of spiro[chromeno[3,4-a]pyrrolizine-11,3′-indoline] derivatives. rsc.org While specific data for the 1-isopropyl-5-methyl substituted isatin is not available, the general reaction scheme highlights the utility of isatins in generating molecular complexity.
Table 1: Representative [3+2] Cycloaddition for the Synthesis of Spirooxindoles This table presents a generalized reaction. Specific yields and stereoselectivities would be dependent on the exact reactants and conditions used with this compound.
| Isatin Derivative | Amino Acid | Dipolarophile | Product |
| N-Substituted Isatin | L-Proline | 2H-Chromene-3-carbaldehyde | Spiro[chromeno[3,4-a]pyrrolizine-11,3′-indoline]-carbaldehyde derivative |
Synthesis of Complex Polycyclic Indole-Based Scaffolds
Beyond spirocycles, this compound serves as a precursor for the synthesis of complex polycyclic indole (B1671886) alkaloids and related frameworks. rsc.orgnih.gov These intricate structures are often found in natural products with significant biological activities. rsc.orgresearchgate.netnih.gov
One synthetic strategy involves the conversion of the isatin into a more reactive intermediate that can undergo cascade or multicomponent reactions to build up the polycyclic system. For instance, isatin derivatives can be utilized in Pictet-Spengler reactions following an initial Ugi multicomponent reaction to create complex multicyclic indole alkaloid-type compounds in an efficient two-step process. rsc.org The N-isopropyl and C5-methyl substituents would be incorporated into the final complex scaffold, potentially influencing its biological properties.
Radical cascade reactions are another powerful tool for the rapid construction of polycyclic indolines from isatin-derived precursors. nih.gov These methods allow for the formation of multiple rings in a single step, leading to a significant increase in molecular complexity.
Precursors for Bioactive Heterocyclic Systems (e.g., Oxindoles, Tryptanthrin (B1681603), Indirubins)
This compound is a key starting material for the synthesis of several classes of bioactive heterocyclic compounds, including oxindoles, tryptanthrin, and indirubins. nih.gov
Oxindoles: 3-substituted-3-hydroxy-2-oxindoles, which are valuable synthetic intermediates and possess biological activity, can be synthesized through asymmetric aldol (B89426) reactions of isatins. nih.gov The reaction of this compound with a ketone, in the presence of a chiral organocatalyst, would lead to the formation of a chiral quaternary center at the C3 position. The electronic nature of the C5-methyl group can influence the reactivity and enantioselectivity of this transformation. nih.gov
Tryptanthrin: Tryptanthrin and its derivatives are known for their wide range of biological activities. nih.gov They can be synthesized from isatins through various methods, including the condensation with isatoic anhydride (B1165640) or through oxidative dimerization reactions. nih.govresearchgate.net The presence of the N-isopropyl and C5-methyl groups on the isatin precursor would result in the corresponding substituted tryptanthrin analogue, allowing for the exploration of structure-activity relationships.
Indirubins: Indirubin (B1684374) and its derivatives are potent inhibitors of various protein kinases. nih.govresearchgate.netscispace.com A common synthetic route to indirubins involves the reductive coupling of isatins. researchgate.net The reaction of this compound under reductive conditions, for instance with potassium borohydride, would be expected to yield the corresponding N,N'-diisopropyl-5,5'-dimethylindirubin. Asymmetric synthesis of indirubin derivatives has also been achieved through biocatalytic methods. researchgate.net
Table 2: Bioactive Heterocycles Derived from Isatins This table illustrates the general synthetic transformations of isatins to produce bioactive compounds. The specific derivatives from this compound would bear the corresponding N-isopropyl and C5-methyl substituents.
| Bioactive Heterocycle | General Synthetic Method from Isatin |
| 3-Hydroxy-2-oxindoles | Asymmetric Aldol Reaction |
| Tryptanthrin | Condensation with Isatoic Anhydride |
| Indirubin | Reductive Coupling |
Development of Advanced Functional Materials
The unique electronic and structural properties of the indole-2,3-dione core have led to its exploration in the development of advanced functional materials. The ability to fine-tune its properties through substitution, as in this compound, is crucial for tailoring materials for specific applications.
Applications in Photochromic Switches and Molecular Photoswitching
Photochromic materials, which undergo a reversible change in color upon exposure to light, are of great interest for applications in optical data storage, molecular switches, and smart materials. Diarylethenes are a prominent class of photochromic compounds. nih.gov While direct applications of this compound in this area are not extensively documented, indole derivatives have been incorporated into photochromic systems. For example, indol-3-yl substituted maleimides have been synthesized and shown to exhibit photochromic behavior. researchgate.net
The indole-2,3-dione moiety itself can be part of a larger photochromic system, where its electronic properties influence the photo-switching behavior of the molecule. The N-isopropyl and C5-methyl groups could be used to modulate the solubility and electronic properties of such materials, thereby fine-tuning their photochromic response. mdpi.com
Exploration as Fluorescent Probes
Fluorescent probes are essential tools for the detection and imaging of ions and biomolecules in various chemical and biological systems. scilit.comnih.govrsc.orgrsc.orgarabjchem.org The indole scaffold is a common component of fluorescent dyes. While the direct use of this compound as a fluorescent probe is not widely reported, its derivatives could be designed for such applications.
The isatin core can be chemically modified to incorporate a fluorophore and a recognition unit for a specific analyte. The N-isopropyl group could enhance the solubility and cell permeability of the probe, while the C5-methyl group could influence its photophysical properties. For instance, a Schiff base derived from an isatin derivative could be designed to selectively bind to metal ions, leading to a change in its fluorescence emission. arabjchem.org
Mechanistic Insights into Biological Interactions
Enzyme Inhibition Mechanisms of Indole-2,3-dione Derivatives
Indole-2,3-dione derivatives have been identified as inhibitors of several key enzyme families through diverse mechanisms. The core dione (B5365651) structure often plays a critical role in binding to enzyme active sites, while substituents modulate the potency and selectivity of this inhibition.
Derivatives of indole-2,3-dione (isatin) are recognized as inhibitors of carboxylesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The mechanism often involves the interaction of the isatin (B1672199) core with the enzyme's active site. Notably, substitutions on the nitrogen atom of the isatin ring significantly influence inhibitory activity and selectivity.
Research has shown that N-alkylated isatins exhibit selective inhibition of BChE. nih.gov While the parent isatin compound shows minimal inhibition, the addition of an alkyl group to the nitrogen atom markedly improves activity against both AChE and BChE. nih.gov A key finding is that as the length and bulk of the N-alkyl chain increase, so does the selectivity for BChE over AChE. nih.gov For instance, while N-methylisatin shows some inhibition, the activity and selectivity are enhanced with larger groups like butyl or isopentyl. nih.gov This suggests that the hydrophobic isopropyl group in 1-isopropyl-5-methyl-1H-indole-2,3-dione would contribute favorably to BChE inhibition, fitting into a hydrophobic region of the BChE active site that is less accommodating in AChE. The inhibitory potency of isatin compounds has been directly linked to their hydrophobicity. nih.gov
Table 1: Cholinesterase Inhibition by N-Alkyl Isatin Derivatives
This table illustrates the effect of N-alkylation on the inhibitory concentration (IC₅₀) for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), highlighting the trend towards BChE selectivity with larger alkyl groups.
| Compound | N-Substituent | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Selectivity (AChE/BChE) |
|---|---|---|---|---|
| Isatin | -H | >1000 | >1000 | - |
| 4a | -Methyl | 740 | 185 | 4.0 |
| 4d | -Butyl | 540 | 73.7 | 7.3 |
| 4e | -Isopentyl | 316 | 29.5 | 10.7 |
| Rivastigmine (Standard) | - | 23.3 | 39.5 | 0.59 |
Data sourced from a study on N-alkyl isatins. nih.gov
Indole (B1671886) and isatin analogues are known to be reversible and competitive inhibitors of monoamine oxidase (MAO) enzymes. nih.gov The MAO catalytic process involves the reduction of the flavin adenine (B156593) dinucleotide (FAD) cofactor to its hydroquinone (B1673460) form (FADH₂). frontiersin.org Inhibitors prevent this process, thereby increasing the levels of monoamine neurotransmitters. frontiersin.org
Table 2: MAO-B Inhibition by Isopropyl-Tailed Chalcone Derivatives
This table shows the potent and selective MAO-B inhibition by compounds featuring an isopropyl group, highlighting its contribution to activity.
| Compound | Substituent on Ring A | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
|---|---|---|---|---|
| CA3 | 4-F | 12.36 | 0.035 | 353.23 |
| CA4 | 4-OH | 1.592 | 0.032 | 49.75 |
| CA5 | 4-Cl | 1.98 | 0.041 | 48.29 |
| CA6 | 4-Br | 2.15 | 0.049 | 43.87 |
Data from a study on isopropyl-tailed chalcones as MAO-B inhibitors. nih.gov
The 3C-like protease (3CLpro) is a cysteine protease essential for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development. nih.gov Indole-derived compounds have been investigated as inhibitors of this enzyme. The primary mechanism of inhibition involves the indole scaffold acting as a key binding element to the protease's active site. nih.gov
For certain indole derivatives, such as indole chloropyridinyl esters, the mechanism is covalent. It involves a nucleophilic attack from the catalytic cysteine residue (Cys145) of the 3CLpro on the inhibitor's carbonyl group. nih.gov This attack forms a stable thioester covalent bond, effectively inactivating the enzyme. nih.gov The structure of the inhibitor is critical; the position of carboxylic acid groups and other substituents on the indole ring significantly impacts the inhibitory potency and antiviral activity. nih.gov Non-covalent inhibitors have also been developed, which bind to the active site through interactions like hydrogen bonds with key residues such as His163. nih.gov
Indoline-2,3-dione derivatives have been identified as potent inhibitors of aminopeptidase (B13392206) N (APN/CD13), a zinc-containing ectoenzyme that plays a significant role in tumor angiogenesis and metastasis. nih.gov As a type of metalloaminopeptidase, its inhibition represents a strategy for developing anticancer agents. Through docking-based virtual screening and subsequent assays, specific indoline-2,3-dione derivatives were designed and synthesized as APN inhibitors. nih.gov The inhibitory mechanism involves the interaction of the indoline-2,3-dione scaffold with the enzyme's active site, likely coordinating with the essential zinc ion. One such derivative, compound 12a in a referenced study, demonstrated potent inhibitory activity against APN with an IC₅₀ value of 0.074 µM. nih.gov
Inhibiting carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key therapeutic strategy for managing type 2 diabetes by reducing postprandial hyperglycemia. nih.gov Indole-2,3-dione derivatives have emerged as effective inhibitors of these enzymes. nih.govacs.org The core isatin-based structure is recognized for its promising activity against both α-glucosidase and α-amylase. nih.gov
The inhibitory mechanism is competitive, where the compounds vie with the natural substrate for the active sites of the enzymes. Molecular docking studies show that these derivatives form key interactions within the active sites. nih.gov The efficacy of this inhibition is highly dependent on the substituents attached to the isatin core and any associated side chains. For example, the presence of electron-withdrawing groups, such as chloro or nitro groups, on the isatin ring can significantly enhance inhibitory potential against both enzymes. nih.govacs.org In one study, an indole derivative containing a thiazolidine-2,4-dione moiety (compound IT4) displayed exceptionally strong α-glucosidase inhibitory activity, with an IC₅₀ value of 2.35 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC₅₀ = 575.02 µM). nih.gov
Table 3: α-Glucosidase and α-Amylase Inhibition by Indole Derivatives
This table compares the inhibitory activities of various indole-based compounds against α-glucosidase and α-amylase, demonstrating their potential as dual inhibitors.
| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
|---|---|---|
| Indole-Thiazolidinedione (IT4) | 2.35 ± 0.11 | - |
| Indoline-dione Sulfonamide (1) | 1.10 ± 0.10 | 1.30 ± 0.10 |
| Indoline-dione Sulfonamide (6) | 1.20 ± 0.10 | 1.60 ± 0.10 |
| Indoline-dione Sulfonamide (11) | 0.90 ± 0.10 | 1.10 ± 0.10 |
| Acarbose (Standard) | 575.02 ± 10.11 | 12.20 ± 0.30 |
Data compiled from studies on indole derivatives. nih.govnih.gov
Molecular Basis of Structure-Activity Relationships
The biological activity of indole-2,3-dione derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The structure-activity relationship (SAR) provides critical insights into the molecular basis of these interactions.
N1-Position Substitution: The substitution at the N1 position of the isatin ring is a key determinant of activity and selectivity.
For cholinesterase inhibition , attaching an alkyl group at the N1 position is crucial for activity. Increasing the hydrophobicity and steric bulk of this group, as with an isopropyl substituent, enhances inhibitory potency and selectivity for BChE over AChE. nih.gov
For MAO inhibition , hydrophobic groups like isopropyl at this position can promote favorable interactions within the enzyme's active site, contributing to MAO-B selectivity. nih.gov
C5-Position Substitution: Modifications on the benzene (B151609) ring of the indole core, such as at the C5 position, also play a vital role.
For MAO inhibition , a methyl group at the C5 position, as in this compound, can influence electron density and steric fit, thereby modulating selectivity between MAO-A and MAO-B. nih.gov
For glycosidase inhibition , electron-withdrawing groups (e.g., nitro, chloro) at the C5 position have been shown to increase the inhibitory activity against α-glucosidase and α-amylase. nih.govacs.org
Hydrophobicity: For carboxylesterase inhibition, a direct correlation exists between the hydrophobicity (clogP value) of the isatin derivative and its inhibitory potency. nih.gov
Planarity and Electron Distribution: For MAO-A inhibition, a planar molecular structure is favored, while for MAO-B, the distribution of electron density becomes more critical. nih.gov
Hydrogen Bonding: The ability to form hydrogen bonds with active site residues is a common feature across different enzyme targets, including glycosidases and proteases, and is essential for stable binding and effective inhibition. nih.govnih.gov
Elucidation of Substituent Effects on Inhibitory Potency (e.g., Steric, Electronic, Hydrophobicity)
The inhibitory potency of isatin derivatives is significantly influenced by the nature of the substituents on the indole ring. For this compound, the N-isopropyl and C5-methyl groups play crucial roles through a combination of steric, electronic, and hydrophobic effects.
N1-Isopropyl Group:
Steric and Hydrophobic Effects: The bulky isopropyl group at the N1 position significantly increases the lipophilicity of the molecule compared to unsubstituted or N-methylated isatins. ijpsjournal.com This enhanced hydrophobicity can facilitate passage across biological membranes, including the blood-brain barrier, potentially increasing its bioavailability in the central nervous system. ijpsjournal.com Studies on N-alkylated isatins have shown that lipophilicity at this position positively correlates with certain cytotoxic activities. nih.gov The steric bulk of the isopropyl group can also influence the orientation of the molecule within a binding pocket, potentially leading to enhanced or diminished activity depending on the target's topology. nih.gov
Electronic Effects: The isopropyl group is an electron-donating group (EDG) through induction, which can subtly modulate the electronic properties of the isatin core.
C5-Methyl Group:
The combination of these substituents suggests that this compound is a lipophilic molecule where the electronic and steric features are tuned for specific biological interactions.
Table 1: Influence of Substituents on the Properties of this compound
| Substituent | Position | Effect Type | Contribution to Biological Activity |
| Isopropyl | N1 | Steric, Hydrophobic, Electronic (EDG) | Enhances lipophilicity, influences binding orientation. |
| Methyl | C5 | Electronic (EDG), Hydrophobic | Increases electron density, favorable for various biological activities. |
Detailed Ligand-Target Interaction Profiling from Computational Studies
While specific computational studies for this compound are not widely available, extensive research on related isatin derivatives provides a strong basis for predicting its interaction profile. Molecular docking and dynamics simulations on isatin-based compounds, particularly as enzyme inhibitors (e.g., cyclin-dependent kinases - CDKs), reveal common interaction patterns. mdpi.commdpi.com
Hydrogen Bonding: The isatin core, specifically the C2-carbonyl oxygen and the N1-amide (in the absence of a substituent), is a key hydrogen bond acceptor/donor. However, in this compound, the N1-position is blocked by the isopropyl group, leaving the two carbonyl oxygens at C2 and C3 as primary hydrogen bond acceptors. These can interact with amino acid residues like lysine, arginine, or asparagine in a protein's active site.
Hydrophobic Interactions: The benzene ring of the isatin core, along with the C5-methyl and N1-isopropyl groups, forms a significant hydrophobic region. This region can engage in van der Waals and hydrophobic interactions with nonpolar residues such as leucine, isoleucine, valine, and phenylalanine within a binding pocket. mdpi.com The change in orientation of ligands relative to a hydrophobic pocket can affect the entire molecule. mdpi.com
π-π Stacking: The aromatic indole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan, further stabilizing the ligand-target complex.
Computational studies on N-alkylated isatins have identified novel interactions with pathogenic proteins like aspartyl protease, suggesting that the N-alkyl group can significantly influence target specificity. nih.govresearchgate.net For this compound, the isopropyl group would likely occupy a hydrophobic sub-pocket, while the isatin core anchors the molecule through hydrogen bonding and other interactions.
Role of Metal Complexation in Modulating Reactivity with Biological Targets
The isatin scaffold, with its two carbonyl groups at positions 2 and 3, is an excellent chelating agent for metal ions. biointerfaceresearch.com Numerous studies have demonstrated that isatin derivatives can form stable complexes with various transition metals, including Co(II), Cu(II), Ni(II), and Zn(II). biointerfaceresearch.comtandfonline.com This complexation often leads to an enhancement of the biological activity of the parent isatin derivative. tandfonline.comtandfonline.com
Mechanism of Enhanced Activity: The chelation of a metal ion can alter the electronic properties and geometry of the isatin ligand. According to the Overtone's concept and chelation theory, complexation can increase the lipophilic character of the molecule, facilitating its transport across cell membranes. Furthermore, the metal ion itself can be a reactive center, participating in redox reactions or binding to biological macromolecules like DNA. biointerfaceresearch.com
Potential for this compound: The C2 and C3 carbonyl oxygens of this compound can act as bidentate ligands, coordinating with a metal center. The resulting complex would have a distinct three-dimensional structure and reactivity profile compared to the free ligand. For instance, isatin-Schiff base metal complexes have been shown to effectively cleave plasmid DNA, an activity not observed for the free ligand. biointerfaceresearch.com This suggests that metal complexes of this compound could interact with biological targets through mechanisms not available to the uncomplexed molecule, potentially modulating its reactivity and therapeutic profile. nih.gov
Modulation of Biochemical Pathways and Processes
This compound is anticipated to modulate several biochemical pathways, drawing on the known activities of the isatin scaffold.
Guanylate Cyclase Activity Modulation
Isatin is known to interact with the nitric oxide (NO) signaling pathway by modulating guanylate cyclase (GC) activity. There are two main forms of GC: soluble guanylate cyclase (sGC), activated by NO, and particulate guanylate cyclase (pGC), which acts as a receptor for natriuretic peptides.
Inhibition of sGC: Studies have shown that endogenous isatin can inhibit NO-stimulated sGC activity in human platelets, with maximal inhibition observed at a concentration of 10⁻⁸M. nih.govtandfonline.com This effect is non-competitive with respect to NO.
Potentiation of sGC by Derivatives: Conversely, certain isatin derivatives, such as 5-nitroisatin, have been found to synergistically increase the NO-induced activation of sGC. nih.gov These derivatives sensitize the enzyme to NO, leading to a more potent response. nih.gov
Given these findings, this compound, with its electron-donating methyl and isopropyl groups, would likely have a different electronic influence on the isatin core compared to the electron-withdrawing nitro group of 5-nitroisatin. It may act as an inhibitor, similar to unsubstituted isatin, or exhibit a more complex modulatory role. Its interaction with sGC could have significant implications for processes regulated by the NO/cGMP pathway, such as vasodilation and neurotransmission.
Mechanisms of Anti-Aggregating Activity (e.g., Amyloid-beta, Tau)
The aggregation of amyloid-beta (Aβ) and tau proteins is a central pathological hallmark of Alzheimer's disease. Isatin derivatives have emerged as promising inhibitors of this process. ijpsjournal.comnih.gov
Inhibition of Amyloid-Beta Aggregation: Isatin derivatives, particularly Schiff bases and thiosemicarbazones, have been shown to effectively inhibit the aggregation of Aβ peptides. ijpsjournal.comnih.gov Computational and biophysical studies suggest that these molecules interact with Aβ monomers, preventing their conformational transition into aggregation-prone β-sheet structures. ijpsjournal.comnih.gov The mechanism involves disrupting the typical aggregation course, thereby reducing the formation of toxic oligomers and fibrils. nih.gov The lipophilicity conferred by N-alkyl groups can enhance penetration into the CNS, a desirable property for anti-amyloid agents. ijpsjournal.com
Inhibition of Tau Aggregation: Recent research has identified isatin derivatives as potent inhibitors of tau protein aggregation. acs.orgnih.gov The mechanism proposed involves the isatin-based compound acting like a "molecular clip," binding non-covalently to the tau polypeptide chain. nih.gov This binding is thought to prevent the transition from the natively unfolded state to the "aggregation-competent conformation" required for fibril formation. nih.gov The specific shape and orientation of the isatin derivative, dictated by its substituents, are crucial for this inhibitory activity. acs.org
For this compound, its hydrophobic nature and specific stereochemistry would likely govern its interaction with the key amyloidogenic fragments of Aβ (e.g., Aβ42) and tau (e.g., VQIINK segment), potentially disrupting the self-assembly process. sci-hub.se
Molecular Mechanisms of Antioxidant Activity (e.g., Inhibition of Lipid Peroxidation)
Oxidative stress is a key factor in numerous pathologies, and the antioxidant properties of isatin and its derivatives are well-documented.
Free Radical Scavenging: Isatin itself has been shown to possess antioxidant activity, capable of scavenging free radicals. nih.gov This activity is often enhanced by the presence of electron-donating substituents on the isatin ring. nih.govresearchgate.net The C5-methyl group in this compound, being an EDG, is expected to enhance its radical-scavenging ability.
Inhibition of Lipid Peroxidation: A crucial aspect of antioxidant defense is the prevention of lipid peroxidation, a chain reaction of oxidative degradation of lipids that leads to cell damage. Isatin isolated from natural sources has demonstrated the ability to inhibit lipid peroxidation, as measured by a reduction in malondialdehyde (MDA) levels. nih.gov The mechanism is likely related to the ability of the indole ring system to donate a hydrogen atom to quench lipid peroxyl radicals, thus terminating the chain reaction. The electron-donating substituents on this compound would further stabilize the resulting radical, making it an effective chain-breaking antioxidant. Studies on other indole antioxidants have shown a concentration-dependent reduction in both basal and induced lipid peroxidation.
Molecular Mechanisms of Anticoagulant and Antiaggregation Activity
The chemical compound this compound belongs to the isatin class of molecules, which have garnered significant scientific interest due to their diverse pharmacological activities, including anticoagulant and antiplatelet effects. While direct and extensive research on the specific molecular mechanisms of this compound is not widely documented in publicly available literature, the biological activities of structurally related isatin derivatives provide a strong basis for understanding its potential modes of action. The presence of a methyl group at the 5-position and an isopropyl group at the N1-position of the indole ring are critical modifications that are known to influence the biological profile of isatin compounds.
Anticoagulant Activity:
The anticoagulant effects of isatin derivatives are generally attributed to their ability to interfere with the coagulation cascade. This complex series of enzymatic reactions, involving various clotting factors, ultimately leads to the formation of a stable fibrin (B1330869) clot. Isatin-based compounds may exert their anticoagulant effects through several potential mechanisms:
Inhibition of Coagulation Factors: Certain isatin derivatives have been suggested to directly or indirectly inhibit the activity of key serine proteases in the coagulation cascade, such as thrombin (Factor IIa) or Factor Xa. mdpi.com These enzymes represent crucial junctures in the final common pathway of coagulation. By binding to the active sites of these factors, the compounds can block their enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin. The specific substitutions on the isatin core, such as the N-alkylation and C5-substitution seen in this compound, are thought to play a significant role in the affinity and selectivity of this binding. nih.gov
Interference with the Intrinsic and Extrinsic Pathways: The anticoagulant activity of isatin derivatives is often evaluated through in vitro coagulation assays such as the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT). Prolongation of aPTT suggests interference with the intrinsic and/or common pathways, while a prolonged PT indicates an effect on the extrinsic and/or common pathways. Studies on various isatin derivatives have shown significant prolongation of aPTT, indicating a primary effect on the intrinsic pathway of coagulation. nih.gov
Research on a series of novel isatin derivatives has demonstrated their potential as anticoagulants. For instance, in a study evaluating various newly synthesized isatin compounds, one particular derivative (compound 12) was identified as having the highest anticoagulant activity among the tested group. who.int While the specific structure of "compound 12" is not detailed here, this finding underscores the potential of the isatin scaffold in developing new anticoagulant agents. who.int
Antiaggregation Activity:
The antiplatelet, or antiaggregation, activity of isatin derivatives is another area of active investigation. Platelet aggregation is a critical step in the formation of a primary hemostatic plug and also contributes to pathological thrombus formation. The molecular mechanisms underlying the antiplatelet effects of isatin compounds likely involve the modulation of key signaling pathways within platelets.
Inhibition of Platelet Agonist-Induced Aggregation: Platelets can be activated by various agonists, including adenosine (B11128) diphosphate (B83284) (ADP), collagen, and thrombin. Research has shown that certain isatin derivatives can effectively inhibit platelet aggregation induced by these agonists. A study on adenine derivatives of 5-methylisatin (B515603) demonstrated significant antiplatelet activity. nih.gov These compounds were found to be more potent than acetylsalicylic acid in inhibiting ADP-induced platelet aggregation and also prolonged the latent period of collagen-induced aggregation. nih.gov This suggests an interference with the signaling pathways initiated by ADP and collagen receptors on the platelet surface.
Modulation of Intracellular Signaling: Upon activation by agonists, a cascade of intracellular signaling events occurs within the platelet, leading to an increase in intracellular calcium levels, activation of protein kinases, and ultimately, the conformational change of glycoprotein (B1211001) IIb/IIIa receptors, which is the final common pathway for platelet aggregation. pharmgkb.org Isatin derivatives may interfere with these signaling pathways. For example, they could potentially block the P2Y12 receptor, which is the target for ADP, or interfere with the signaling cascade downstream of collagen receptors. The structure-activity relationship (SAR) studies of isatin derivatives have consistently shown that substitutions at the C5 and N1 positions are crucial for their biological activity, a feature present in this compound. nih.govmdpi.com
The following table summarizes the reported antiplatelet activity of some 5-methylisatin derivatives, providing a comparative perspective on their potential efficacy.
| Compound Derivative | Agonist | Concentration (μM) | Inhibition of Aggregation (%) | Reference Compound | Inhibition of Aggregation (%) |
| Adenine derivative of 5-methylisatin | ADP | 5 | >50 | Acetylsalicylic Acid | ~33 |
This table is illustrative and based on findings for structurally related compounds to infer the potential activity of this compound. Specific data for the title compound is not available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
